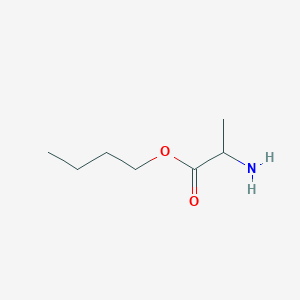

Butyl 2-aminopropanoate

Description

Properties

IUPAC Name |

butyl 2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJXSCQQRYCPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549379 | |

| Record name | Butyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174468-17-8 | |

| Record name | Butyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

Ultrasound-assisted synthesis leverages cavitation effects to accelerate reaction kinetics. In a representative procedure, n-butyl (2S)-2-aminopropanoate is synthesized by reacting L-alanine derivatives with n-butanol under ultrasonic irradiation. The method employs carbon disulfide and Michael acceptors (e.g., acrylonitrile) to facilitate nucleophilic addition, achieving an 89% yield within reduced reaction times compared to conventional heating. Key parameters include:

-

Frequency : 20–40 kHz ultrasonic waves enhance mixing and reduce activation energy.

-

Solvent : Ethanol or methanol optimizes solubility of intermediates.

-

Temperature : Room temperature (25°C) suffices, minimizing thermal degradation.

A comparative study demonstrated that ultrasound reduced reaction time from 12 hours to 2 hours while maintaining enantiomeric excess (>99%).

TMSCl-Catalyzed Esterification for Selective Protection

Role of Chlorotrimethylsilane (TMSCl)

TMSCl acts as both a Lewis acid catalyst and a silylating agent, enabling selective esterification of carboxylic acids without protecting amine groups. For this compound, L-alanine is suspended in n-butanol, and TMSCl (10 equiv.) is added to form the silyl ester intermediate. The reaction proceeds at 50°C for 5 hours, followed by Boc protection using di-tert-butyl dicarbonate to isolate the product in 94% yield.

Advantages and Limitations

-

Selectivity : TMSCl preferentially reacts with carboxylic acids over amines, avoiding side reactions.

-

Byproduct Management : Excess TMSCl forms volatile trimethylsilyl ethers, removable via azeotropic distillation with n-butanol.

-

Drawbacks : High TMSCl stoichiometry (10 equiv.) increases costs, and tertiary alcohols (e.g., t-BuOH) are incompatible due to carbocation instability.

Hydrogenation of Boc-Protected Intermediates

Synthesis of N-Boc-Protected Derivatives

This two-step method involves:

Catalytic Hydrogenation

Pd/C (10% loading) under hydrogen gas (1 atm) achieves quantitative deprotection of the Boc group, yielding the free amine with 79–80% overall efficiency. Critical factors include:

-

Pressure : Ambient pressure avoids hazardous high-pressure systems.

-

Solvent : Ethanol ensures homogeneity and catalyst activity.

Phosphorus Pentachloride-Mediated Acyl Chloride Formation

Stepwise Procedure

Adapted from (S)-2-aminobutanamide synthesis, this route converts 2-aminopropanoic acid to its acyl chloride using PCl₅ in toluene at 50°C. Subsequent ammonolysis with methanol and ammonia (2.0 mol) at 60°C under 0.3 MPa pressure yields this compound in 79% yield.

Challenges

-

Safety : PCl₅ is moisture-sensitive and releases HCl gas, necessitating anhydrous conditions.

-

Purification : Distillation under reduced pressure (40°C) isolates the product but requires careful temperature control to prevent racemization.

Chloroformate Protection Strategies

Hydroxyl Group Protection

While primarily used for phenolic compounds, chloroformates (e.g., ethyl chloroformate) protect hydroxyl groups during nitro reduction steps. Applied to amino acid derivatives, this method could theoretically prevent side reactions during esterification. However, low atom economy (66% yield in nitration steps) and reliance on column chromatography limit scalability.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl 2-aminopropanoate undergoes hydrolysis under acidic or basic conditions to yield alanine derivatives.

Acidic Hydrolysis

-

Reagents : HCl, H₂SO₄, or H₃PO₄.

-

Conditions : Aqueous acid, reflux (60–100°C).

Basic Hydrolysis (Saponification)

-

Reagents : NaOH, KOH.

-

Conditions : Aqueous base, room temperature to 80°C.

-

Product : Sodium/potassium alaninate and butanol.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | 1M HCl, 80°C, 4h | 92% | |

| Basic hydrolysis | 1M NaOH, RT, 24h | 88% |

Acylation of the Amine Group

The primary amine reacts with acylating agents to form amides.

Reagents : Acetyl chloride, acetic anhydride, or benzoyl chloride.

Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), 0–25°C.

Product : N-acylated derivatives (e.g., N-acetyl-butyl 2-aminopropanoate) .

Example :

Alkylation Reactions

The amine group participates in alkylation to form secondary or tertiary amines.

Reagents : Alkyl halides (e.g., methyl iodide, allyl bromide).

Conditions : Polar aprotic solvents (DMA, DMF), NaH as base, 0–30°C .

Example :

Esterification and Transesterification

The ester group reacts with alcohols or other nucleophiles.

Transesterification

-

Reagents : Methanol, ethanol, or tert-butanol.

-

Conditions : Acidic (H₂SO₄) or enzymatic catalysis.

-

Product : Methyl/ethyl/tert-butyl 2-aminopropanoate.

| Alcohol | Catalyst | Yield | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | 78% | |

| tert-Butanol | Lipase | 65% |

Catalytic Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings.

Reagents : Aryl halides, Pd catalysts (e.g., PdCl₂), ligands (e.g., 4,4'-di-tert-butyl-2,2'-dipyridyl) .

Conditions : Acetonitrile, K₂CO₃, 25–70°C.

Product : Aryl- or alkyl-substituted alanine derivatives .

Stability and Side Reactions

Elimination Reactions :

Side Products :

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis:

Butyl 2-aminopropanoate is primarily utilized as a reagent in organic synthesis. It serves as a building block for the synthesis of various compounds, including peptides and amino acid derivatives. Its structure allows it to participate in multiple chemical reactions, such as:

- Esterification: Used to form esters from carboxylic acids.

- Substitution Reactions: Engaging in nucleophilic substitutions where the amino group can be replaced by other nucleophiles.

- Hydrolysis: Leading to the formation of this compound and hydrochloric acid under acidic conditions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Esterification | Formation of esters from carboxylic acids |

| Nucleophilic Substitution | Replacement of amino group with nucleophiles |

| Hydrolysis | Breakdown into this compound |

Biological Applications

2. Biological Studies:

In biological research, this compound is explored for its potential interactions with enzymes and receptors. It is particularly significant in the study of amino acid derivatives and their biological activities.

Case Study: Enzyme Interaction

Research has shown that this compound can act as a substrate for specific enzymes, influencing metabolic pathways. For instance, studies indicate its role in enzyme-substrate interactions that are critical for understanding biochemical processes in living organisms .

Medicinal Uses

3. Pharmaceutical Development:

The compound is investigated for its therapeutic potential and serves as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be used in the development of drugs that require specific stereochemistry for efficacy.

Table 2: Pharmaceutical Applications of this compound

| Application Area | Description |

|---|---|

| Drug Synthesis | Intermediate for antiviral drugs |

| Chiral Recognition | Used in studies involving chirality in drug design |

Industrial Applications

4. Agrochemicals and Specialty Chemicals:

In industrial settings, this compound is employed in the manufacture of agrochemicals and specialty chemicals. Its ability to act as a versatile intermediate makes it valuable for producing a wide range of industrial products.

Mechanism of Action

The mechanism of action of butyl 2-aminopropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Butyl Acetate (C₆H₁₂O₂)

Key Properties

- Molecular Weight : 116.16 g/mol

- CAS : 123-86-4

- Physical State : Colorless liquid with fruity odor

- Boiling Point : 126°C

- Density : 0.8825 g/cm³ at 20°C

- Applications : Solvent in coatings, adhesives, and inks due to its low toxicity and high volatility .

Comparison with Butyl 2-Aminopropanoate

Key Difference: The presence of an amine group in this compound enhances its reactivity for drug synthesis, whereas Butyl Acetate’s simplicity makes it a cost-effective solvent .

Butylcarbitol Acetate (C₁₀H₂₀O₄)

Key Properties

- Molecular Weight : 204.3 g/mol

- Boiling Point : 246.7°C

- Density : 0.979 g/cm³ at 20°C

- Applications : High-boiling solvent in industrial paints, cleaners, and inks .

Comparison with this compound

| Parameter | This compound | Butylcarbitol Acetate |

|---|---|---|

| Functional Groups | Ester + amine | Ester + ether |

| Molecular Weight | 145.2 g/mol | 204.3 g/mol |

| Boiling Point | Not reported | 246.7°C |

| Solubility | Limited data | 6.5 g/100g water at 25°C |

| Applications | Drug synthesis | Industrial coatings, cleaners |

Key Difference: Butylcarbitol Acetate’s ether linkage increases its polarity and boiling point, making it suitable for high-temperature industrial processes, unlike the amine-functionalized this compound .

2-Butyrylaminopropionic Acid (C₇H₁₃NO₃)

Key Properties

- CAS : 59875-04-6

- Molecular Weight : 175.18 g/mol

- Structure : Amide derivative of propionic acid with a butyryl group .

Comparison with this compound

| Parameter | This compound | 2-Butyrylaminopropionic Acid |

|---|---|---|

| Functional Groups | Ester + amine | Amide + carboxylic acid |

| Acid/Base Behavior | Weakly basic (amine) | Amphoteric (acid + amide) |

| Applications | Drug intermediates | Biochemical research |

Key Difference: The carboxylic acid group in 2-Butyrylaminopropionic acid introduces acidity, enabling its use in pH-dependent biochemical assays, whereas this compound’s ester group favors nucleophilic substitution reactions .

Organotin Compounds (e.g., Butyltin)

Key Properties

- Example : Tributyltin (TBT)

- Toxicity: Neurotoxic, hepatotoxic, and genotoxic even at low concentrations .

Comparison with this compound

| Parameter | This compound | Organotin Compounds |

|---|---|---|

| Central Atom | Carbon | Tin (Sn) |

| Toxicity | Moderate (skin/eye irritant) | Severe (neurotoxicity, death) |

| Applications | Pharmaceuticals | Antifouling agents, PVC stabilizers |

Biological Activity

Butyl 2-aminopropanoate, also known as (S)-butyl 2-aminopropanoate, is an ester derived from the amino acid alanine. This compound has garnered attention in various fields, including biochemistry, pharmacology, and organic synthesis, due to its structural similarity to natural amino acids and its diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : CHNO\

- Molecular Weight : Approximately 115.15 g/mol

- Solubility : Highly soluble in water

- Chirality : Exists as a chiral compound, influencing its biological interactions

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound can act as a substrate for enzymes involved in metabolic pathways. For instance, the hydrolysis of the ester bond releases (S)-2-aminopropanoic acid, which can participate in further biochemical reactions.

- Receptor Binding : Due to its structural resemblance to amino acids, this compound may bind to specific receptors or transporters, modulating cellular signaling pathways .

- Chirality Influence : The chiral nature of this compound allows it to selectively interact with biological targets, potentially leading to different pharmacological effects compared to its non-chiral counterparts .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Applications

This compound is being investigated for its potential therapeutic effects in various medical applications:

- Antiviral Properties : Research indicates that compounds similar to this compound may exhibit antiviral activity by inhibiting viral replication processes.

- Enzyme Modulation : It has been shown to influence enzyme activity related to metabolic disorders. For example, it can modulate the activity of enzymes involved in amino acid metabolism .

2. Research Applications

In scientific research, this compound serves multiple purposes:

- Building Block for Synthesis : It is utilized as a precursor for synthesizing peptides and other biologically active molecules .

- Chiral Recognition Studies : The compound is employed in studies focusing on chiral recognition processes within biochemical systems .

Case Studies

Several studies have highlighted the biological significance of this compound:

Case Study 1: Enzyme Substrate Interaction

A study investigated the interaction of this compound with specific enzymes involved in amino acid metabolism. The results demonstrated that the compound could effectively act as a substrate for these enzymes, leading to significant changes in metabolic flux.

Case Study 2: Antiviral Activity

In another research effort, scientists explored the antiviral potential of this compound derivatives against specific viral strains. The findings suggested that certain derivatives exhibited notable inhibitory effects on viral replication, indicating a promising avenue for drug development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established methods for synthesizing and characterizing Butyl 2-aminopropanoate with high purity?

- Methodological Answer : Synthesis typically involves esterification of 2-aminopropanoic acid with butanol under acid catalysis (e.g., H₂SO₄). Purification is achieved via fractional distillation or recrystallization. Characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and stereochemistry.

- HPLC (≥97% purity threshold) to assess impurities.

- Mass spectrometry for molecular ion validation.

- Melting point analysis to verify consistency with literature values. For novel derivatives, elemental analysis is mandatory. Always include detailed experimental protocols in supplementary materials to ensure reproducibility .

Q. How do storage conditions and experimental parameters influence the stability of this compound?

- Methodological Answer : Stability is pH-, temperature-, and solvent-dependent. Key considerations:

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Degradation assays : Monitor via periodic HPLC or TLC under varying conditions (e.g., aqueous vs. anhydrous solvents).

- Kinetic studies : Use UV-Vis spectroscopy to track degradation rates at different temperatures. Reference safety data for handling guidelines (e.g., moisture-sensitive conditions) .

Q. What analytical techniques are most reliable for assessing the purity of this compound?

- Methodological Answer : Combine orthogonal methods:

- Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity.

- Chiral HPLC to resolve enantiomeric impurities (critical for stereospecific applications).

- Karl Fischer titration to quantify residual water, which may affect reactivity. Cross-validate results with independent labs to minimize systematic errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Strategies:

- Comparative analysis : Replicate experiments using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Computational validation : Employ density functional theory (DFT) to simulate NMR spectra and compare with empirical data.

- X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks. Document all variables (e.g., temperature, concentration) to identify confounding factors .

Q. What computational approaches are optimal for predicting the physicochemical properties of this compound?

- Methodological Answer : Use multi-scale modeling:

- Molecular dynamics (MD) : Simulate solvation effects and partition coefficients (logP).

- Quantum mechanical (QM) calculations : Predict pKa, redox potentials, and vibrational spectra (IR/Raman).

- Machine learning : Train models on existing aminopropanoate datasets to forecast bioavailability or toxicity. Validate predictions with experimental assays (e.g., shake-flask method for logP) .

Q. How can researchers design pharmacological studies to evaluate this compound’s bioactivity?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

- In vitro assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates. Include positive/negative controls (e.g., known inhibitors).

- Dose-response curves : Calculate IC₅₀/EC₅₀ values with nonlinear regression (e.g., GraphPad Prism).

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation.

- Toxicity screening : Employ zebrafish embryos or HEK293 cells for preliminary safety profiling. Reference Remdesivir synthesis protocols for analogous methodologies .

Q. What challenges arise when scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer : Key scalability issues include:

- Reaction exothermicity : Use jacketed reactors with precise temperature control.

- Purification bottlenecks : Optimize column chromatography parameters (e.g., gradient elution) or switch to continuous-flow systems.

- Byproduct formation : Conduct kinetic studies to identify ideal reaction durations. Pilot-scale trials (1–10 L) are essential before industrial translation .

Q. How should researchers address conflicting bioactivity data across different experimental models?

- Methodological Answer : Contradictions may stem from model-specific variables (e.g., cell line heterogeneity, assay sensitivity). Solutions:

- Meta-analysis : Pool data from multiple studies to identify trends.

- Orthogonal assays : Validate results using alternate techniques (e.g., SPR for binding affinity vs. enzymatic activity).

- Standardization : Adopt guidelines from Medicinal Chemistry Research for reporting IC₅₀, Hill coefficients, and error margins. Transparently document all experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.